- Preparation of fused tricyclic derivatives as FGFR4 inhibitors, China, , ,

Cas no 97986-34-0 (Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate)

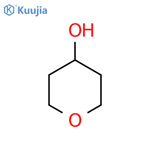

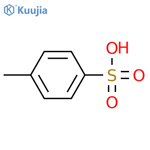

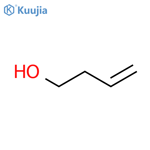

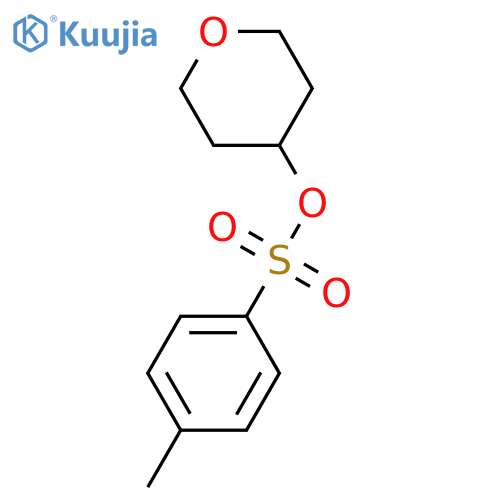

97986-34-0 structure

商品名:Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

CAS番号:97986-34-0

MF:C12H16O4S

メガワット:256.318042755127

MDL:MFCD16620977

CID:750795

PubChem ID:13961807

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

- 2H-Pyran-4-ol, tetrahydro-, 4-methylbenzenesulfonate

- Oxan-4-yl 4-methylbenzenesulfonate

- 4-Methylbenzenesulfonic acid tetrahydro-2H-pyran-4-yl ester

- Tetrahydropyran-4-yl 4-methylbenzenesulfonate

- Tetrahydropyran-4-yl tosylate

- Toluene-4-sulfonic acid tetrahydropyran-4-yl ester

- 97986-34-0

- p-toluenesulfonic acid tetrahydropyran-4-yl ester

- DA-00078

- MFCD16620977

- CS-0038673

- tetrahydro-2H-pyran-4-yl-4-methylbenzenesulfonate

- Oxan-4-yl 4-methylbenzene-1-sulfonate

- Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, AldrichCPR

- SCHEMBL435571

- AS-68135

- DTXSID60553365

- toluene-4-sulfonic acid tetrahydro-pyran-4-yl ester

- XDA98634

- AKOS015855082

- Tetrahydro-2H-pyran-4-yl4-methylbenzenesulfonate

- SY258981

- Tetrahydro-2H-pyran-4-yl Tosylate

- 4-tosyloxytetrahydropyran

- Tetrahydro-2H-pyran-4-yl p-tosylate

- 4-(4-methylphenylsulfonyloxy)tetrahydropyran

- AB7772

- ZEERHWXRRLRIQO-UHFFFAOYSA-N

- EN300-132042

-

- MDL: MFCD16620977

- インチ: 1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3

- InChIKey: ZEERHWXRRLRIQO-UHFFFAOYSA-N

- ほほえんだ: O=S(C1C=CC(C)=CC=1)(OC1CCOCC1)=O

計算された属性

- せいみつぶんしりょう: 256.07693016g/mol

- どういたいしつりょう: 256.07693016g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 61Ų

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 398.4±35.0 °C(Predicted)

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP073-5g |

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |

97986-34-0 | 98% | 5g |

3191.0CNY | 2021-07-18 | |

| Ambeed | A146416-100mg |

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |

97986-34-0 | 98% | 100mg |

$18.0 | 2025-02-25 | |

| Enamine | EN300-132042-0.1g |

oxan-4-yl 4-methylbenzene-1-sulfonate |

97986-34-0 | 0.1g |

$314.0 | 2023-06-06 | ||

| Enamine | EN300-132042-0.25g |

oxan-4-yl 4-methylbenzene-1-sulfonate |

97986-34-0 | 0.25g |

$328.0 | 2023-06-06 | ||

| Fluorochem | 215088-1g |

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |

97986-34-0 | 95% | 1g |

£84.00 | 2022-03-01 | |

| Alichem | A019088906-5g |

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |

97986-34-0 | 95% | 5g |

$354.24 | 2023-08-31 | |

| Chemenu | CM181988-5g |

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |

97986-34-0 | 95% | 5g |

$307 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP073-200mg |

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |

97986-34-0 | 98% | 200mg |

259.0CNY | 2021-07-18 | |

| eNovation Chemicals LLC | Y1002122-5g |

Oxan-4-yl 4-methylbenzenesulfonate |

97986-34-0 | 95% | 5g |

$350 | 2024-07-24 | |

| Ambeed | A146416-5g |

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |

97986-34-0 | 98% | 5g |

$252.0 | 2025-02-25 |

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Solvents: Pyridine ; 10 °C; 10 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid , Water ; cooled

1.2 Reagents: Hydrochloric acid , Water ; cooled

リファレンス

- N-Heteroaryl 2-sulfonylalkanamide compounds which selectively modulate the CB2 receptor and their preparation, United States, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Trimethylammonium chloride Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C

1.2 17 h, rt

1.3 Reagents: N,N′-Dimethylethylenediamine Solvents: Water

1.2 17 h, rt

1.3 Reagents: N,N′-Dimethylethylenediamine Solvents: Water

リファレンス

- 1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C; 24 h, 25 °C

リファレンス

- 8-Substituted styryl xanthine derivative, preparation and application for treating diseases associated with adenosine A2A receptor, China, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Dichloromethane , Pyridine ; 1 h, rt; rt → 55 °C; 6 h, 55 °C

1.2 Reagents: Hydrochloric acid ; pH 2 - 3

1.2 Reagents: Hydrochloric acid ; pH 2 - 3

リファレンス

- Preparation of (dihydrooxopyrazolo)pyridopyrazine carboxylic acid and its application in treatment and prevention of hepatitis B virus infection, China, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Solvents: Pyridine ; 10 °C; 10 °C → rt; 18 h, rt

リファレンス

- Preparation of cyanodimethylmethyl-isoxazoles and -[1,3,4]thiadiazoles as CB2 cannabinoid receptor agonists for therapy, United States, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Pyridine ; 10 °C; 10 °C → rt; 18 h, rt

リファレンス

- Preparation of cyano-substituted indole compounds and uses thereof as LSD1 inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, 50 °C

リファレンス

- 2H-Indazole derivatives as IRAK4 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Solvents: Toluene

リファレンス

- Processes for producing tetrahydropyranyl-4-sulfonate and 4-aminotetrahydropyran compound, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt

リファレンス

- Rhodium-Catalyzed Atroposelective Click Cycloaddition of Azides and Alkynes, Angewandte Chemie, 2022, 61(28),

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt

リファレンス

- Preparation of pyridoindole compounds with ferroptosis inducing activity, United States, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 24 h, rt

リファレンス

- Preparation of quinazoline heterocyclic compounds as EGFR inhibitors for treating cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; 15 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 15 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Preparation of indolylalkylamide derivatives for use as positive allosteric modulators of nicotinic acetylcholine receptor, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, 50 °C

リファレンス

- Preparation of 2H-indazole derivatives and their use in the treatment of disease, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Solvents: Pyridine ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- 1,2-Naphthoquinone derivative for treating metabolic syndrome and method for the preparation thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Solvents: Pyridine ; 10 °C; 10 °C → rt; 18 h, rt

リファレンス

- Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer, ACS Medicinal Chemistry Letters, 2023, 14(7), 977-985

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Dabco Solvents: Dichloromethane ; cooled; 1 h, rt

リファレンス

- Fused heterocyclic compound as kinase inhibitor useful in treatment of kinase related diseases and its preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Pyridine ; 0 °C → rt; 24 h, rt

リファレンス

- Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation, Angewandte Chemie, 2022, 61(23),

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 8 h, rt

リファレンス

- Preparation of pyrimidine compounds as modulators of cystic fibrosis transmembrane regulators (CFTR), United States, , ,

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt

リファレンス

- Preparation of pyridoindole compounds with ferroptosis inducing activity and methods of their use, World Intellectual Property Organization, , ,

ごうせいかいろ 21

はんのうじょうけん

1.1 Reagents: Pyridine ; 0 °C; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Preparation of naphthalene and isoquinoline derivatives for binding proprotein convertase subtilisin/kexin type 9 (PCSK9), World Intellectual Property Organization, , ,

ごうせいかいろ 22

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 10 °C; 10 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

リファレンス

- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate Raw materials

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate Preparation Products

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 関連文献

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

97986-34-0 (Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate) 関連製品

- 953-91-3(Cyclohexyl 4-Methylbenzenesulfonate)

- 65731-84-2((1R,2R,1'S)-Cypermethrin)

- 2227898-68-0(rac-ethyl (3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate)

- 2309474-28-8(Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate)

- 1261590-36-6(Ethyl 2'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl-3-carboxylate)

- 295-64-7(1,4,7,10,13-Pentaazacyclopentadecane)

- 2227788-99-8(tert-butyl N-{2-(2S)-2-hydroxypropyl-5-methoxyphenyl}carbamate)

- 955685-80-0(N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-2-(3-methylphenyl)acetamide)

- 2138268-90-1(4-(1-ethylcyclopropyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

- 1530904-01-8(2-(2,2-dimethyl-1-phenylcyclopropyl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97986-34-0)Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

清らかである:99%/99%

はかる:5g/25g

価格 ($):286.0/862.0